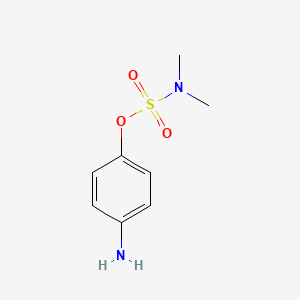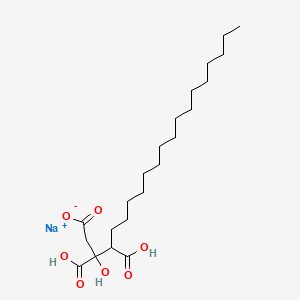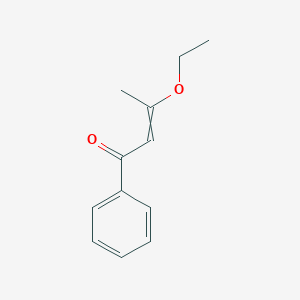
3-Ethoxy-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-1-phenylbut-2-en-1-one is an organic compound with the molecular formula C12H14O2 It is a member of the enone family, characterized by the presence of a conjugated carbonyl group and an alkene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1-phenylbut-2-en-1-one can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate β-keto ester, which undergoes subsequent dehydration to yield the desired enone.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often employing catalysts and controlled temperature and pressure conditions. The use of organic solvents and purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the α or β positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, amines.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-1-phenylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for its ability to interact with biological targets.
Industry: It is utilized in the production of fine chemicals, fragrances, and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-1-phenylbut-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The conjugated enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities, enabling it to modify proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
3-Phenylbut-1-ene: Shares a similar structure but lacks the ethoxy group.
1-Phenylbut-2-en-1-one: Similar enone structure but without the ethoxy substitution.
4-Phenylbut-3-en-2-one: Another enone with a different substitution pattern.
Uniqueness: 3-Ethoxy-1-phenylbut-2-en-1-one is unique due to the presence of the ethoxy group, which influences its reactivity and physical properties. This substitution can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
77252-92-7 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-ethoxy-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-14-10(2)9-12(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
YFGCKOMKVYGEEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC(=O)C1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



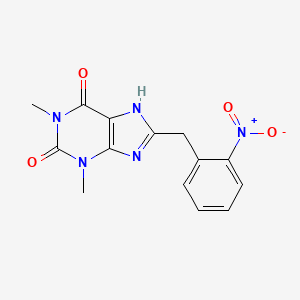
![6-Benzyl-1-ethenyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14445032.png)
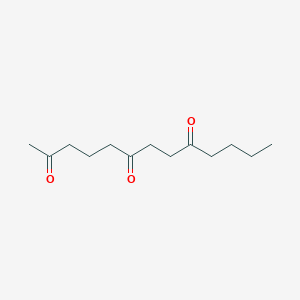
![tert-butyl N-[(2S)-1-amino-1-oxo-3-(phenylmethoxyamino)propan-2-yl]carbamate](/img/structure/B14445036.png)
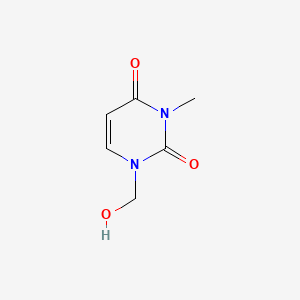
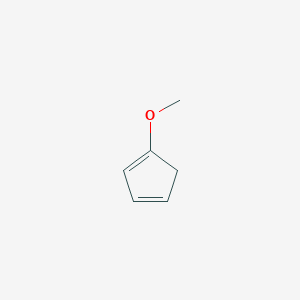
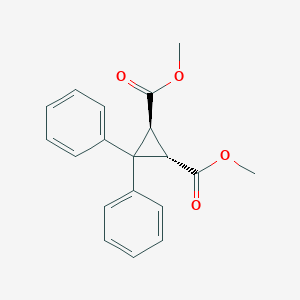
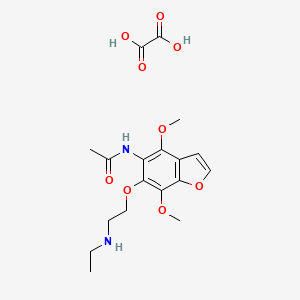
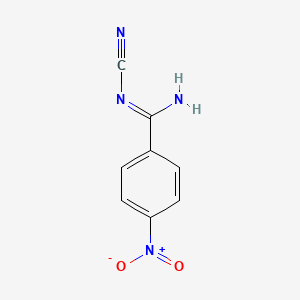
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
